![molecular formula C13H24N2O3S B2780615 N1-(tert-butyl)-N2-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)oxalamide CAS No. 2034236-24-1](/img/structure/B2780615.png)
N1-(tert-butyl)-N2-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)oxalamide
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Description
N1-(tert-butyl)-N2-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)oxalamide, also known as MTOB, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. MTOB is a small molecule inhibitor of the enzyme 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3), which plays a crucial role in regulating glycolysis and angiogenesis in cancer cells.
Scientific Research Applications
Preparation of Indoles and Oxindoles
Research demonstrates the versatility of similar compounds in the synthesis of indoles and oxindoles, which are vital frameworks in pharmaceuticals and natural products. The study showcases the ability to transform N-(tert-butoxycarbonyl)anilines into indoles and oxindoles through reactions with dimethylformamide or carbon dioxide. This process is significant for constructing complex molecules with potential biological activities (Clark et al., 1991).
Multi-Component Reactions for Heterocycles
The use of tert-butyl nitrite as both an oxidant and a N1 synthon in multi-component reactions leads to the formation of fused quinolines and isoquinolines. This method underscores the efficiency of using such reagents in constructing complex heterocyclic structures, essential in drug design and development (Sau et al., 2018).
Novel Synthetic Approaches
A novel synthetic approach for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides showcases the utility of similar compounds in generating anthranilic acid derivatives and oxalamides. This method provides a straightforward and high-yielding process for accessing these compounds, which have numerous applications in medicinal chemistry and material science (Mamedov et al., 2016).
Ligand Synthesis for Asymmetric Catalysis
Another study highlights the synthesis of rigid P-chiral phosphine ligands, demonstrating the application of similar tert-butyl structures in catalysis. These ligands, when used in rhodium-catalyzed asymmetric hydrogenation, exhibit high enantioselectivities, underscoring their importance in synthesizing chiral pharmaceutical ingredients (Imamoto et al., 2012).
Antibacterial Applications
Research into bis-thiourea secondary amine synthesis, involving similar tert-butyl compounds, indicates potential antibacterial applications. The study explores the antibacterial activities against different bacterial strains, hinting at the possibility of using such compounds in developing new antimicrobial agents (Fakhar et al., 2018).
properties
IUPAC Name |
N'-tert-butyl-N-[(4-methoxythian-4-yl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O3S/c1-12(2,3)15-11(17)10(16)14-9-13(18-4)5-7-19-8-6-13/h5-9H2,1-4H3,(H,14,16)(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTIPWWOYUJPMNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C(=O)NCC1(CCSCC1)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(tert-butyl)-N2-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)oxalamide |
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